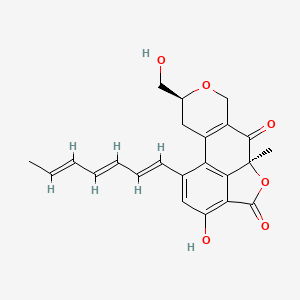
Acetosellin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetosellin, also known as this compound, is a useful research compound. Its molecular formula is C23H22O6 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Acetosellin has shown significant potential in medicinal chemistry, particularly due to its cytotoxic and anti-tumor properties. Research indicates that this compound and its derivatives can inhibit cell migration and activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in cancer progression.
Case Study: Cytotoxicity Against Cancer Cells
- Source : Coniella fragariae
- Findings : this compound derivatives exhibited strong cytotoxic effects against various cancer cell lines, with coniellin A showing an IC50 value of 4.4 μM against the triple-negative breast cancer cell line MDA-MB-231. At doses of 5 μM and 10 μM, it inhibited tumor cell migration by 60% and 98%, respectively .
| Compound | Cell Line | IC50 Value (μM) | Effect on Migration (%) |
|---|---|---|---|
| Coniellin A | MDA-MB-231 | 4.4 | 60% at 5 μM |
| 98% at 10 μM |
Agricultural Applications
This compound has demonstrated phytotoxic properties, making it a candidate for developing bioherbicides. Its ability to inhibit the growth of certain plant species suggests its potential use in agricultural pest management.
Case Study: Phytotoxicity Assessment
- Source : Cercosporella acetosella
- Findings : this compound inhibited root growth in Lepidium sativum and Zea mays at concentrations of 640 μM. This suggests that this compound could be effective in controlling weed growth in agricultural settings .
| Plant Species | Concentration (μM) | Inhibition Observed |
|---|---|---|
| Lepidium sativum | 640 | Significant |
| Zea mays | 640 | Significant |
Biosynthetic Studies
The biosynthesis of this compound involves complex polyketide pathways, which are important for understanding how such compounds are produced naturally. Studies have utilized isotopic labeling to elucidate the biosynthetic mechanisms behind this compound production.
Case Study: Biosynthetic Pathway Elucidation
Eigenschaften
Molekularformel |
C23H22O6 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
(4S,9S)-15-[(1E,3E,5E)-hepta-1,3,5-trienyl]-13-hydroxy-4-(hydroxymethyl)-9-methyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),12,14-tetraene-8,11-dione |
InChI |
InChI=1S/C23H22O6/c1-3-4-5-6-7-8-13-9-17(25)19-20-18(13)15-10-14(11-24)28-12-16(15)21(26)23(20,2)29-22(19)27/h3-9,14,24-25H,10-12H2,1-2H3/b4-3+,6-5+,8-7+/t14-,23-/m0/s1 |
InChI-Schlüssel |
ORBXWZSWCVYENA-FKWVPTGZSA-N |
Isomerische SMILES |
C/C=C/C=C/C=C/C1=CC(=C2C3=C1C4=C(CO[C@@H](C4)CO)C(=O)[C@]3(OC2=O)C)O |
Kanonische SMILES |
CC=CC=CC=CC1=CC(=C2C3=C1C4=C(COC(C4)CO)C(=O)C3(OC2=O)C)O |
Synonyme |
acetosellin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















